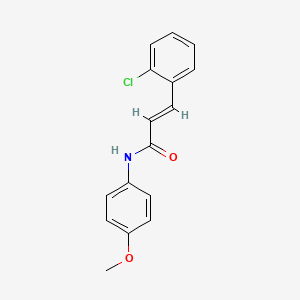

![molecular formula C16H18N4OS B5525398 2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives, which are structurally similar to the compound of interest, involves a multi-step sequence with copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step in aqueous media. This process highlights the versatility and efficiency of CuAAC in constructing triazole-containing compounds (Praveena et al., 2014). Moreover, an environmentally friendly synthesis approach using ytterbium(III) triflate in ionic liquids offers a mild and convenient method for preparing 2,2,4‐trimethyl‐1,2‐dihydroquinolines, showcasing the potential for greener synthesis routes (Li et al., 2006).

Molecular Structure Analysis

The vibrational spectroscopy and molecular docking studies on compounds closely related to the target molecule reveal insights into its molecular structure. DFT calculations, along with FT-IR and FT-Raman spectroscopy, provide a detailed understanding of the vibrational aspects, indicating a strong correlation between theoretical and experimental values. These studies also shed light on the molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of the compound's electronic structure (El-Azab et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be inferred from related studies. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, for instance, involves one-pot, three-component reactions that highlight the compound's potential for engaging in complex chemical transformations. Such reactions are facilitated by novel catalysts and conditions, emphasizing the compound's versatility in synthetic chemistry (Chen et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of 2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline are not readily available, the analysis of closely related compounds provides valuable insights. The physical properties such as solubility, melting point, and stability can be influenced by the compound's molecular structure and substituents, as seen in the synthesis and characterization of similar dihydroquinoline and triazole derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in different chemical reactions, can be extrapolated from the compound's known chemical behavior. For instance, the acid-catalyzed dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline suggests potential reactivity patterns that could be applicable to the compound , providing insights into its susceptibility to undergo transformations under specific conditions (Elliott & Dunathan, 1963).

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant antitumor activities, with some compounds showing broad spectrum antitumor activity and potent inhibition of cancer cell lines, including CNS, renal, breast, and leukemia cells. These findings suggest the potential of quinoline derivatives in developing new anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Catalytic Synthesis Methods

Research on the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction showcased the utility of silica-bonded N-propylsulfamic acid as a recyclable catalyst, highlighting advancements in green chemistry and efficient synthesis techniques (K. Niknam et al., 2011).

Molecular Docking and Spectroscopy

A comprehensive study involving DFT and experimental investigations (FT-IR and FT-Raman) on vibrational spectroscopy and molecular docking studies of a quinoline derivative emphasized its theoretical and experimental structural elucidation. The compound exhibited inhibitory activity against the BRCA2 complex, suggesting its potential in targeted cancer therapy (A. El-Azab et al., 2016).

Antimicrobial Activity

The synthesis of novel 1,2,3-triazoles containing quinoline moiety and their evaluation for antibacterial and antifungal activity revealed that certain derivatives exhibit significant antimicrobial properties. This study opens avenues for the development of new antimicrobial agents (V. Sumangala et al., 2010).

Eco-friendly Synthesis Approaches

Research on the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts contributes to sustainable chemical synthesis methods, underscoring the importance of environmentally friendly approaches in the synthesis of quinoline derivatives (Jiuxi Chen et al., 2007).

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-11-8-16(2,3)20(13-7-5-4-6-12(11)13)14(21)9-22-15-17-10-18-19-15/h4-8,10H,9H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXSFAUJYDGYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC=NN3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)